molecular formula C14H16O6 B12598024 Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- CAS No. 647844-38-0

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy-

Katalognummer: B12598024
CAS-Nummer: 647844-38-0
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: LIKZAIGGNVEVCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is a complex organic compound with a variety of functional groups, including a carboxylic acid, an ester, a ketone, and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- typically involves multiple steps. One common method starts with the esterification of benzoic acid with an appropriate alcohol to form an ester. This is followed by the introduction of the 1,4-dioxopentyl group through a series of reactions involving ketones and aldehydes. The final step involves the methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using catalysts to increase yield and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ketone groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced ketones.

    Substitution: Nitrobenzoic acids, halogenated benzoic acids.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and resins due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ester and ketone groups can participate in various chemical reactions. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid: A simpler compound with a single carboxylic acid group.

    Methyl benzoate: An ester of benzoic acid with a methoxy group.

    Salicylic acid: Contains both a carboxylic acid and a hydroxyl group on the aromatic ring.

Uniqueness

Benzoic acid, 2-[[(1,4-dioxopentyl)oxy]methyl]-5-methoxy- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

647844-38-0

Molekularformel

C14H16O6

Molekulargewicht

280.27 g/mol

IUPAC-Name

5-methoxy-2-(4-oxopentanoyloxymethyl)benzoic acid

InChI

InChI=1S/C14H16O6/c1-9(15)3-6-13(16)20-8-10-4-5-11(19-2)7-12(10)14(17)18/h4-5,7H,3,6,8H2,1-2H3,(H,17,18)

InChI-Schlüssel

LIKZAIGGNVEVCK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(=O)OCC1=C(C=C(C=C1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.